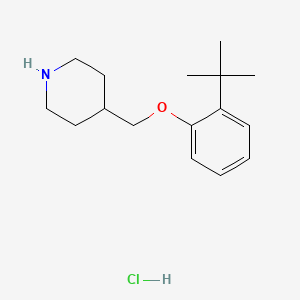
2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride
Overview
Description
2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride, also known as TBP-PM, is a synthetic compound belonging to the class of piperidines. It is a white crystalline powder with the molecular formula C20H33CLN2O .
Molecular Structure Analysis
The molecular formula of this compound is C20H33CLN2O . Unfortunately, the detailed molecular structure analysis is not available in the search results.Scientific Research Applications
Environmental Remediation and Fate
Research has explored the decomposition of methyl tert-butyl ether (MTBE), a related compound, using cold plasma reactors and highlighted its significance in environmental remediation efforts. The feasibility of applying radio frequency plasma for decomposing and converting MTBE into less harmful substances demonstrates the potential for innovative approaches to tackle pollution from similar ether compounds (Hsieh et al., 2011).
Biodegradation in Soil and Groundwater
The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been summarized, highlighting the microbial capacity to degrade such ethers, potentially applicable to compounds with similar structures. This area of research is crucial for understanding how such compounds might be naturally attenuated in contaminated environments (Thornton et al., 2020).
Chemical Synthesis and Catalysis
Studies on metal cation-exchanged clay catalysts for organic synthesis, including rearrangement and alkylation reactions involving alkyl phenyl ethers, may offer insights into methodologies for synthesizing or modifying compounds like 2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride. These findings indicate the versatility of clay catalysts in facilitating various chemical transformations (Tateiwa & Uemura, 1997).
Polymer Membranes for Purification
The application of polymer membranes in the purification of fuel oxygenate additives, like MTBE, from methanol/MTBE mixtures via pervaporation provides a glimpse into separation technologies that might be relevant for processing or purifying related compounds. This review emphasizes the efficiency of various polymer materials in separating organic mixtures, underscoring the technological advancements in the field (Pulyalina et al., 2020).
Properties
IUPAC Name |
4-[(2-tert-butylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-16(2,3)14-6-4-5-7-15(14)18-12-13-8-10-17-11-9-13;/h4-7,13,17H,8-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSPDSQTLWPAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Chloro-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1441103.png)
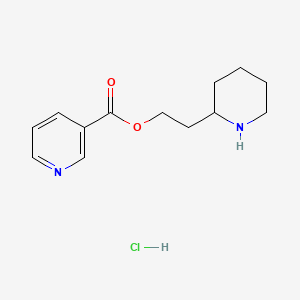
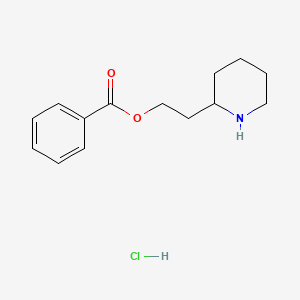
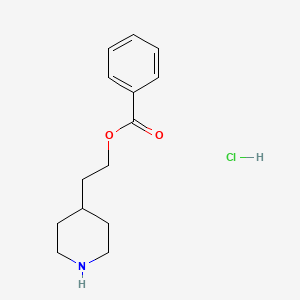
![2-[(3-Hydroxypropyl)amino]isonicotinic acid](/img/structure/B1441111.png)
![2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441112.png)
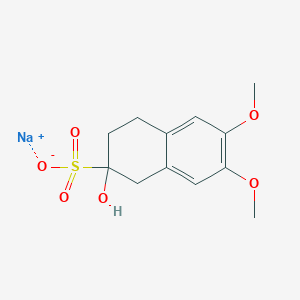
![2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol](/img/structure/B1441117.png)
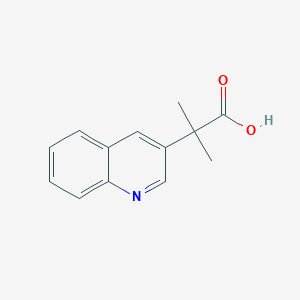
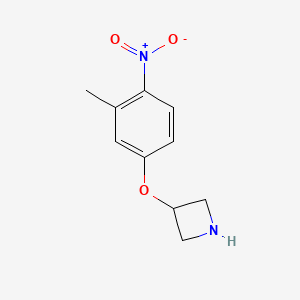
![3-[(2-Fluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1441121.png)
![3-[(6-Chloro-2-pyridinyl)amino]-1-propanol](/img/structure/B1441122.png)
![3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1441123.png)
![4-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441125.png)
